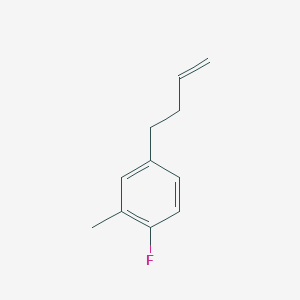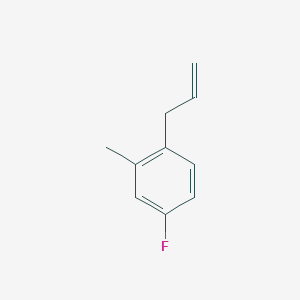
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% (4F3MPMB) is a fluorinated organic compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 107°C and a melting point of -97°C. 4F3MPMB has a variety of applications in organic chemistry, including as a starting material for synthesizing other compounds and as a reagent for chemical reactions. In addition, 4F3MPMB is used in scientific research for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for a variety of applications. It is used as a reagent for chemical reactions, such as the synthesis of other compounds. It is also used as a starting material for organic synthesis. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for its biochemical and physiological effects. It has been used to study the effects of fluorinated compounds on the human body, as well as to study the effects of fluorinated compounds on enzymes and other proteins.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is not fully understood. It is believed that the compound binds to proteins and enzymes in the body, which can lead to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% are not fully understood. However, it is believed that the compound can bind to proteins and enzymes in the body, leading to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it an attractive option for researchers. In addition, the compound is relatively stable and has a low boiling point, making it easy to handle and store. Furthermore, the compound is soluble in most organic solvents, making it easy to use in reactions.
However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% in laboratory experiments. The compound is highly toxic and can be harmful if inhaled or ingested. In addition, the compound is volatile and can easily evaporate, making it difficult to handle and store. Finally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%. One potential direction is to further study the biochemical and physiological effects of the compound. Another potential direction is to develop new methods for synthesizing the compound. In addition, there is potential to study the interactions between 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% and other compounds, and to develop new applications for the compound in scientific research. Finally, there is potential to develop new methods for handling and storing the compound, as well as to develop new methods for using the compound in laboratory experiments.
Méthodes De Synthèse
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is typically synthesized through an alkylation reaction, which involves the reaction of an alkyl halide with a base or an alcohol. The alkyl halide is reacted with a base such as sodium hydroxide or potassium hydroxide, or with an alcohol such as methanol or ethanol. The reaction is typically carried out in a solvent such as ethanol or isopropanol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride or aluminum chloride. The reaction typically proceeds in two steps: the first step is a nucleophilic substitution reaction in which the alkyl halide is replaced by the base or alcohol, and the second step is an elimination reaction in which the product is formed.
Propriétés
IUPAC Name |
1-fluoro-2-methyl-4-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJOQUHVTYDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

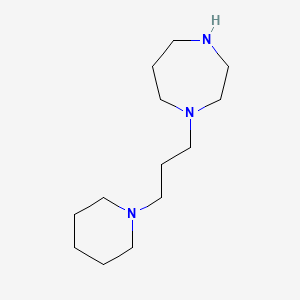


![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)
![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)

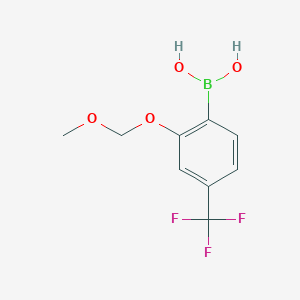
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)
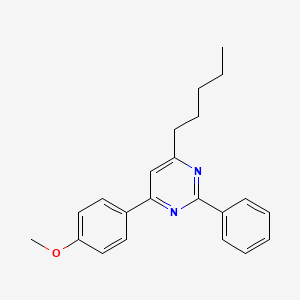

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)

